molecular formula C12H21NO2 B2846605 Methyl 3-azaspiro[5.5]undecane-7-carboxylate CAS No. 2168703-79-3

Methyl 3-azaspiro[5.5]undecane-7-carboxylate

Cat. No.: B2846605
CAS No.: 2168703-79-3
M. Wt: 211.305
InChI Key: BDJMJIYTEXWFGS-UHFFFAOYSA-N
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Description

Methyl 3-azaspiro[5.5]undecane-7-carboxylate: is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azaspiro[5.5]undecane-7-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diene, under specific conditions to form the spiro structure. Subsequent functionalization introduces the carboxylate group, often through esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-azaspiro[5.5]undecane-7-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the carboxylate group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Methyl 3-azaspiro[5.5]undecane-7-carboxylic acid.

  • Reduction: Methyl 3-azaspiro[5.5]undecane-7-ol.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-azaspiro[5.5]undecane-7-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Research is ongoing to explore its effects on various biological targets.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may have applications in the development of new drugs for treating diseases such as cancer and neurological disorders.

Industry: The compound's properties make it useful in the development of new materials and chemicals for industrial applications. Its stability and reactivity are advantageous in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 3-azaspiro[5.5]undecane-7-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 1-azaspiro[5.5]undecane-3-carboxylate

  • Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate

  • 3-azaspiro[5.5]undecane

Uniqueness: Methyl 3-azaspiro[5.5]undecane-7-carboxylate stands out due to its specific structural features and reactivity profile. While similar compounds share the spirocyclic framework, the position and nature of the substituents can lead to different chemical and biological properties.

Properties

IUPAC Name

methyl 3-azaspiro[5.5]undecane-11-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-15-11(14)10-4-2-3-5-12(10)6-8-13-9-7-12/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJMJIYTEXWFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC12CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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